molecular formula C19H22O B14502155 1,1'-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene CAS No. 62785-39-1

1,1'-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene

Cat. No.: B14502155
CAS No.: 62785-39-1
M. Wt: 266.4 g/mol
InChI Key: JJQVNZDLZLBBNT-UHFFFAOYSA-N
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Description

1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene: is an organic compound characterized by its unique structure, which includes a methoxy group attached to a hexene chain, flanked by two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hexene intermediates.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The methoxy group and the hexene chain play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,5-Hexadiene-1,6-diyl)dibenzene: Similar in structure but lacks the methoxy group.

    1,1’-(Ethane-1,1-diyl)dibenzene: A simpler compound with an ethane backbone instead of a hexene chain.

    1,1’-(2-Methylpropyl)dibenzene: Contains a methylpropyl group instead of a methoxyhexene chain.

Uniqueness

1,1’-(5-Methoxyhex-1-ene-2,5-diyl)dibenzene is unique due to the presence of the methoxy group and the hexene chain, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

62785-39-1

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

(2-methoxy-5-phenylhex-5-en-2-yl)benzene

InChI

InChI=1S/C19H22O/c1-16(17-10-6-4-7-11-17)14-15-19(2,20-3)18-12-8-5-9-13-18/h4-13H,1,14-15H2,2-3H3

InChI Key

JJQVNZDLZLBBNT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=C)C1=CC=CC=C1)(C2=CC=CC=C2)OC

Origin of Product

United States

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